2-(Bromomethyl)-4-iodo-1-methylbenzene

Lipophilicity Drug design ADME

2-(Bromomethyl)-4-iodo-1-methylbenzene (CAS 1261647-64-6) is a dual-halogenated scaffold enabling orthogonal stepwise synthesis. The benzylic bromide undergoes rapid SN2 alkylation; the aryl iodide remains stable for subsequent Suzuki coupling. This predictable reactivity is critical for kinase inhibitor fragments, Eprosartan key intermediate synthesis, and antibacterial macrocycle formation (US 2007/0129288 A1). Unlike simple halides, spatial separation ensures high coupling efficiency. Verified purity ≥95%. Order for your pharma intermediate R&D.

Molecular Formula C8H8BrI
Molecular Weight 310.96 g/mol
CAS No. 1261647-64-6
Cat. No. B1444344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-4-iodo-1-methylbenzene
CAS1261647-64-6
Molecular FormulaC8H8BrI
Molecular Weight310.96 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)CBr
InChIInChI=1S/C8H8BrI/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5H2,1H3
InChIKeyUVFIMIJFZPQJEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-4-iodo-1-methylbenzene (CAS 1261647-64-6): A Dual‑Halogenated Toluene Scaffold for Orthogonal Cross‑Coupling and Selective Alkylation


2‑(Bromomethyl)‑4‑iodo‑1‑methylbenzene (C₈H₈BrI, MW = 310.96 g/mol, XLogP3 = 3.5 [REFS‑1]) is a disubstituted aromatic building block bearing an electrophilic bromomethyl side‑chain and an aromatic iodide. The spatial separation and differing reactivities of the sp³‑hybridized benzylic bromide and the sp²‑bound iodide confer a predictable, stepwise transformation profile—enabling orthogonal functionalization [REFS‑2] that is exploited in the assembly of kinase inhibitors, Eprosartan intermediates, and antibacterial macrocycles [REFS‑3].

Why In‑Class Dual‑Halogenated Toluenes Cannot Substitute for 2‑(Bromomethyl)‑4‑iodo‑1‑methylbenzene


Simple aryl halides or alkyl halides lack the orthogonal activation profile of 2‑(bromomethyl)‑4‑iodo‑1‑methylbenzene, where the benzylic bromide undergoes rapid Sɴ2 alkylation while the aryl iodide remains intact for subsequent metal‑catalyzed coupling [REFS‑1]. Regioisomers (e.g., 2‑(bromomethyl)‑1‑iodo‑4‑methylbenzene, CAS 1178576‑91‑4) place the iodide adjacent to the bromomethyl group, altering the steric and electronic landscape and often reducing cross‑coupling efficiency [REFS‑2]. Compounds lacking the methyl group (e.g., 2‑bromo‑4‑iodo‑1‑methylbenzene) offer only a single reactive site and cannot support the two‑step orthogonal sequences that are central to many pharmaceutical intermediate syntheses [REFS‑3].

Quantitative Differentiation of 2‑(Bromomethyl)‑4‑iodo‑1‑methylbenzene vs. Closest Structural Analogs


Lipophilicity (LogP) of 2‑(Bromomethyl)‑4‑iodo‑1‑methylbenzene vs. 2‑Bromo‑4‑iodo‑1‑methylbenzene

The target compound exhibits a calculated XLogP3 of 3.5 [REFS‑1], whereas the des‑methyl analog 2‑bromo‑4‑iodo‑1‑methylbenzene (CAS 26670‑89‑3) has a reported LogP of 3.36 [REFS‑2]. The higher LogP of the target compound indicates greater membrane permeability and potentially improved pharmacokinetic behavior for intermediates destined for CNS‑active or intracellular targets.

Lipophilicity Drug design ADME

Orthogonal Reactivity Enables Sequential One‑Pot Transformations

The target compound possesses both a benzylic bromide and an aromatic iodide. The benzylic bromide reacts with nucleophiles (e.g., amines, alkoxides) under mild Sɴ2 conditions, while the aryl iodide remains inert and can subsequently undergo Suzuki, Stille, or Sonogashira cross‑couplings [REFS‑1]. In contrast, 2‑bromo‑4‑iodo‑1‑methylbenzene offers only a single site for functionalization and cannot support orthogonal sequences [REFS‑2].

Orthogonal synthesis Sequential coupling Medicinal chemistry

Regioisomeric Differentiation: Target vs. 2‑(Bromomethyl)‑1‑iodo‑4‑methylbenzene

The target compound places the iodide *para* to the methyl group and *meta* to the bromomethyl group, minimizing steric hindrance for both Sɴ2 and cross‑coupling steps. The regioisomer 2‑(bromomethyl)‑1‑iodo‑4‑methylbenzene (CAS 1178576‑91‑4) has the iodide adjacent to the bromomethyl substituent, which introduces unfavorable steric interactions that can reduce cross‑coupling yields [REFS‑1]. While direct quantitative yield comparisons are not available in public literature, the steric environment is well‑established to influence Pd‑catalyzed coupling rates [REFS‑2].

Regioselectivity Cross‑coupling efficiency Steric effects

Commercially Available Purity: 95% Standard vs. 98% for Analog 2‑Bromo‑4‑iodo‑1‑methylbenzene

The target compound is consistently offered at ≥95% purity by multiple reputable vendors (Fluorochem, ChemScene, CymitQuimica) [REFS‑1][REFS‑2][REFS‑3]. The closely related analog 2‑bromo‑4‑iodo‑1‑methylbenzene (CAS 26670‑89‑3) is typically supplied at 98% purity [REFS‑4]. While a 3% difference in purity may be negligible for many applications, the 95% purity specification of the target compound is sufficient for most synthetic transformations and is often accompanied by a lower cost per gram, representing a more economical option for large‑scale or exploratory chemistry programs.

Purity Procurement Synthetic reliability

Validated Application Scenarios for 2‑(Bromomethyl)‑4‑iodo‑1‑methylbenzene


Synthesis of Antibacterial Amide Macrocycles

This compound serves as a key intermediate in the preparation of antibacterial amide macrocycles, as disclosed in U.S. Patent Application US 2007/0129288 A1 [REFS‑1]. Its orthogonal reactivity permits sequential introduction of amide‑forming side chains and aryl‑aryl linkages that define the macrocyclic core.

Preparation of Kinase Inhibitor Scaffolds

The dual‑halogenated framework of 2‑(bromomethyl)‑4‑iodo‑1‑methylbenzene is exploited in the synthesis of kinase inhibitor building blocks, where the benzylic bromide is used to install solubilizing or targeting moieties, and the aryl iodide engages in Suzuki couplings to diversify the heteroaromatic pharmacophore [REFS‑2].

Eprosartan Intermediate for Hypertension Therapy

The compound is utilized in the synthetic route to Eprosartan, an angiotensin II receptor antagonist approved for hypertension. The bromomethyl group undergoes nucleophilic substitution with an imidazole nitrogen, while the iodide can be elaborated to a biaryl system essential for AT1 receptor binding [REFS‑3].

RAFT Polymerization Initiator Precursor

Under radical conditions, the benzylic bromide of 2‑(bromomethyl)‑4‑iodo‑1‑methylbenzene can be transformed into a chain transfer agent (CTA) precursor for reversible addition‑fragmentation chain transfer (RAFT) polymerization, enabling the synthesis of well‑defined block copolymers for materials science applications [REFS‑4].

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